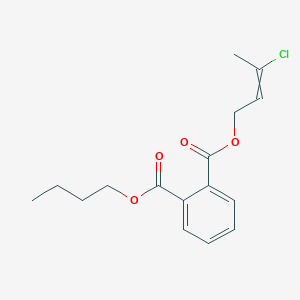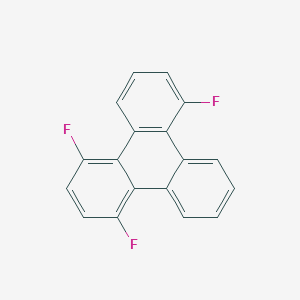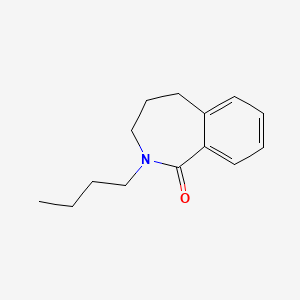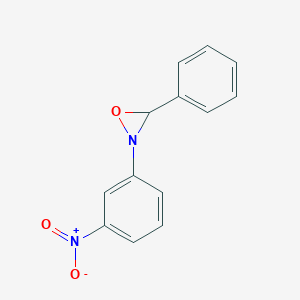![molecular formula C17H37NS2Sn B14355681 N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine CAS No. 92278-29-0](/img/structure/B14355681.png)
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine is an organotin compound characterized by the presence of a stannyl group (tributylstannyl) attached to a sulfanylcarbonothioyl moiety, which is further linked to a butan-1-amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine typically involves the reaction of tributylstannyl chloride with a suitable thiocarbonyl compound, followed by the introduction of the butan-1-amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions. Common solvents used in the synthesis include dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The thiocarbonyl group can be reduced to form corresponding thiols.
Substitution: The stannyl group can participate in nucleophilic substitution reactions, replacing the stannyl moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include organotin oxides, thiols, and various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine involves its interaction with molecular targets through its stannyl and thiocarbonyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their function. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}pentan-1-amine
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}hexan-1-amine
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}heptan-1-amine
Uniqueness
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine is unique due to its specific chain length and the presence of the butan-1-amine group, which can influence its reactivity and biological activity. The combination of the stannyl and thiocarbonyl moieties also provides distinct chemical properties that can be leveraged in various applications.
属性
CAS 编号 |
92278-29-0 |
|---|---|
分子式 |
C17H37NS2Sn |
分子量 |
438.3 g/mol |
IUPAC 名称 |
tributylstannyl N-butylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C4H9.Sn/c1-2-3-4-6-5(7)8;3*1-3-4-2;/h2-4H2,1H3,(H2,6,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
SZMCHLFXHIWTFK-UHFFFAOYSA-M |
规范 SMILES |
CCCCNC(=S)S[Sn](CCCC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


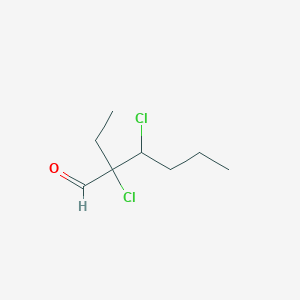
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
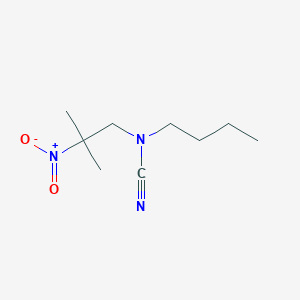
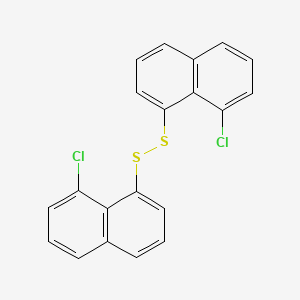
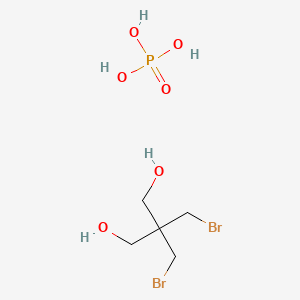
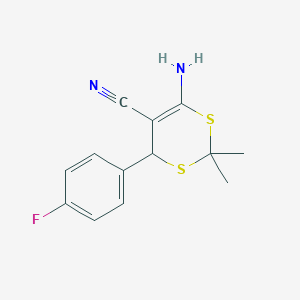
![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
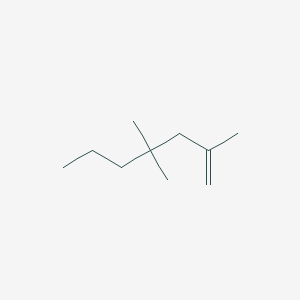
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
